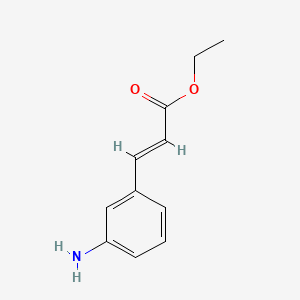

Ethyl 3-(3-aminophenyl)acrylate

Description

Contextualization within Aminophenyl Acrylates and their Derivatives

Ethyl 3-(3-aminophenyl)acrylate is a prominent member of the aminophenyl acrylates class, a group of organic compounds characterized by an acrylate (B77674) functional group attached to an aminophenyl ring. These molecules are distinguished by the presence of both an electron-donating amino group (-NH2) and an electron-withdrawing acrylate group, which imparts a unique reactivity profile. The position of the amino group on the phenyl ring (ortho, meta, or para) significantly influences the electronic properties and, consequently, the chemical behavior of the molecule. In the case of this compound, the meta-positioning of the amino group creates a specific electronic environment that directs its reactivity in various organic transformations.

The general structure of aminophenyl acrylates makes them versatile building blocks in organic synthesis. The acrylate moiety can participate in a variety of reactions, including polymerization, Michael additions, and cycloadditions. nih.gov Simultaneously, the amino group can be readily functionalized through acylation, alkylation, and diazotization reactions, allowing for the introduction of diverse chemical functionalities. This dual reactivity makes aminophenyl acrylates and their derivatives valuable precursors for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. lookchem.com

The derivatives of aminophenyl acrylates are numerous and can be generated by modifying either the amino group or the acrylate moiety. For instance, the amino group can be protected or converted into other nitrogen-containing functional groups, while the ester part of the acrylate can be varied by using different alcohols during its synthesis. These modifications allow for the fine-tuning of the molecule's physical and chemical properties, such as solubility, reactivity, and biological activity.

Historical Development and Significance in Organic Synthesis

The development of synthetic routes to arylacrylates, including aminophenyl acrylates, is closely linked to the advancement of cross-coupling reactions in the latter half of the 20th century. A pivotal moment in this history was the development of the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. libretexts.orgmdpi.com Discovered by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, this reaction provided a powerful and versatile method for the synthesis of substituted alkenes, including arylacrylates. youtube.com The Heck reaction offers a direct method to couple aryl halides with acrylates, and its tolerance of a wide variety of functional groups has made it a cornerstone of modern organic synthesis. nih.gov

Prior to the advent of palladium-catalyzed cross-coupling reactions, the synthesis of arylacrylates often involved multi-step sequences with limited functional group tolerance. The Heck reaction and its subsequent modifications have provided a more efficient and atom-economical approach to these valuable compounds. The significance of this compound in organic synthesis lies in its utility as a bifunctional building block. The presence of both a reactive acrylate and a nucleophilic amino group allows for sequential or orthogonal functionalization, enabling the construction of complex molecular architectures from a relatively simple starting material.

Its role as a synthetic intermediate is particularly notable in the preparation of heterocyclic compounds, polymers, and as a precursor in the synthesis of biologically active molecules. The ability to precisely introduce an aminophenyl group with an acrylate "handle" has made it a valuable tool for medicinal chemists and materials scientists.

Scope and Research Trajectories of this compound

The research landscape for this compound is diverse and continues to expand, driven by its versatile chemical nature. Current and future research trajectories for this compound can be broadly categorized into several key areas:

Medicinal Chemistry and Drug Discovery: A significant area of research involves the use of this compound as a scaffold for the synthesis of novel therapeutic agents. lookchem.com The aminophenyl acrylate core can be elaborated to generate libraries of compounds for screening against various biological targets. Researchers are exploring its use in the development of enzyme inhibitors, receptor antagonists, and other biologically active molecules. The ability to readily modify both the amino and acrylate functionalities allows for systematic structure-activity relationship (SAR) studies.

Polymer Science and Materials Chemistry: The acrylate functionality of this compound makes it a suitable monomer for the synthesis of functional polymers. researchgate.net The amino group can be either protected during polymerization and later deprotected to yield polymers with primary amine functionalities, or it can be pre-functionalized to introduce specific properties to the resulting polymer. These amino-functionalized polymers have potential applications in areas such as gene delivery, drug delivery systems, and as components of stimuli-responsive materials. rsc.org

Organic Synthesis and Methodology Development: this compound continues to be a valuable substrate in the development of new synthetic methodologies. Its dual functionality allows chemists to test the selectivity and efficiency of new catalysts and reaction conditions. For example, it can be used to explore novel cross-coupling reactions, C-H activation strategies, and multicomponent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 58186-45-1 |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

|---|---|

| 1H NMR | Not specified in provided results |

| 13C NMR | Not specified in provided results |

| IR | Not specified in provided results |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(3-aminophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUURYZTMLPUEE-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-01-4 | |

| Record name | Ethyl m-aminocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl m-aminocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 3 Aminophenyl Acrylate and Analogues

Strategies for Carbon-Carbon Bond Formation in Arylacrylates

The formation of the carbon-carbon double bond connecting the aryl group and the acrylate (B77674) moiety is the crucial step in synthesizing the target compound. The two primary strategies employed are the Heck cross-coupling reaction and the Knoevenagel condensation.

The Mizoroki-Heck reaction is a powerful and widely utilized method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a base and a Palladium(0) catalyst. nih.govnih.gov This reaction is particularly effective for the synthesis of arylacrylates, where an aryl halide is coupled with an acrylate derivative. mdpi.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.gov

The synthesis of Ethyl 3-(3-aminophenyl)acrylate via the Heck reaction typically involves the coupling of an amino-substituted aryl halide, such as 3-bromoaniline or 3-iodoaniline, with ethyl acrylate. Aryl iodides and bromides are common substrates for this transformation. mdpi.comrsc.org The reaction is catalyzed by a palladium complex, which facilitates the formation of the desired substituted alkene. nih.gov This method provides a direct route to the arylacrylate skeleton. The reaction of an aryl halide with an acrylate, catalyzed by a palladium complex in the presence of a base, yields the coupled product in good to excellent yields. ugent.be

The efficiency and outcome of the Heck reaction are highly dependent on the catalyst system, which includes the palladium source, ligands, base, and solvent. ugent.be Optimization of these parameters is crucial for achieving high yields and selectivity.

Catalysts: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst. nih.govrsc.org Other highly active pre-catalysts include palladate complexes and cyclopalladated compounds, which can be bench-stable and show high thermal stability. ugent.bechemrevlett.com

Bases and Solvents: An inexpensive and mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically required. nih.govugent.be The choice of solvent also impacts the reaction; polar aprotic solvents like DMF are commonly used. ugent.benih.gov

| Parameter | Component | Role/Effect | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Palladate complexes | Facilitates the C-C bond formation. Choice affects efficiency and catalyst loading. | nih.govugent.be |

| Ligand | Phosphines, N-heterocyclic carbenes (NHCs) | Stabilizes the catalyst, enhances activity and thermal stability. | mdpi.comresearchgate.net |

| Base | K₂CO₃, Et₃N | Neutralizes the hydrogen halide formed during the reaction. | nih.govugent.be |

| Solvent | DMF, DMA | Solubilizes reactants and catalyst; can influence reaction rate. | nih.govugent.be |

| Temperature | 100-140 °C | Higher temperatures are often required to drive the reaction to completion. | nih.govugent.be |

The Knoevenagel condensation is another fundamental C-C bond-forming reaction in organic chemistry. wikipedia.org It involves the reaction of an aldehyde or ketone with an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst. wikipedia.orgthermofisher.com The product is typically an α,β-unsaturated compound, making this reaction highly suitable for the synthesis of acrylate derivatives. organicreactions.org

A powerful strategy for synthesizing this compound involves a two-step tandem sequence. First, a Knoevenagel condensation is performed, followed by a reduction step. This approach allows for the late-stage introduction of the amino group, which can be advantageous if the free amine interferes with the initial condensation reaction. The condensation is followed by the chemical reduction of the nitro group to an amine, completing the synthesis of the target molecule.

In this synthetic route, 3-nitrobenzaldehyde is used as the starting aldehyde. It is reacted with an active methylene compound, such as ethyl cyanoacetate or diethyl malonate, in the presence of a basic catalyst like piperidine or an ammonium salt. thermofisher.comscispace.com This condensation yields an intermediate, Ethyl 2-cyano-3-(3-nitrophenyl)acrylate or a related nitrophenyl acrylate. The subsequent step is the selective reduction of the nitro group to an amine, yielding this compound. This reduction can be achieved using various standard methods, such as catalytic hydrogenation or reduction with metals like iron or tin in acidic media. The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is often accompanied by decarboxylation when a carboxylic acid group is present. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Active Methylene Compound (e.g., Malonic esters, Ethyl cyanoacetate) | Weakly basic amine (e.g., Piperidine, Diethylamine) | Ethanol, Pyridine, Hexane | Forms α,β-unsaturated products; water is eliminated. | wikipedia.orgthermofisher.com |

| 3-Nitrobenzaldehyde | Ethyl cyanoacetate | Diisopropylethylammonium acetate (DIPEAc) | Hexane | Efficient protocol for cyanoacrylate synthesis. | scielo.org.mx |

| Syringaldehyde | Malonic acid | Ammonium bicarbonate | Solvent-free | Green chemistry approach; followed by decarboxylation. | scispace.com |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The construction of the α,β-unsaturated ester moiety in this compound and its analogues is commonly accomplished via olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely employed methods for this transformation, starting from an appropriate aldehyde.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene. For the synthesis of the precursor, ethyl 3-(3-nitrophenyl)acrylate, 3-nitrobenzaldehyde is reacted with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane. Stabilized ylides, those bearing an electron-withdrawing group like an ester, generally favor the formation of the (E)-alkene (trans isomer) berkeley.eduudel.edu. The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine oxide berkeley.edu. The strong P=O bond formation in triphenylphosphine oxide is a major driving force for this reaction udel.edu. While highly effective, a notable drawback of the traditional Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which can sometimes be challenging berkeley.edu.

A highly analogous Wittig reaction for the synthesis of methyl (2E)-3-(2-nitrophenyl)acrylate from 2-nitrobenzaldehyde and methyl (triphenylphosphoranylidene)acetate has been reported to proceed with a high yield of 94.6% berkeley.edu. This suggests that a similar yield can be expected for the synthesis of the 3-nitro isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide uta.edu. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, can be easily removed by aqueous extraction, simplifying product purification berkeley.eduuta.edu. The HWE reaction is also highly stereoselective, typically yielding the (E)-alkene with high purity uta.edu.

The reaction involves the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde, like 3-nitrobenzaldehyde, to form the α,β-unsaturated ester. The stereoselectivity of the HWE reaction can be influenced by the reaction conditions. For instance, the use of lithium salts and higher reaction temperatures (e.g., 23 °C versus -78 °C) has been shown to favor the formation of the (E)-isomer.

A green chemistry approach for the synthesis of various ethyl cinnamate (B1238496) analogues using the HWE reaction under microwave irradiation has been developed. This method employs potassium carbonate as a base in ethanol and has been shown to produce good to excellent yields of the (E)-isomers in a short reaction time nih.gov.

| Reaction | Aldehyde | Ylide/Phosphonate | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Wittig | 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | - | - | - | Methyl (2E)-3-(2-nitrophenyl)acrylate | 94.6% | berkeley.edu |

| HWE | Various Benzaldehydes | Triethyl phosphonoacetate | K2CO3 | Ethanol | Microwave, 140 °C, 20 min | (E)-Ethyl cinnamates | 73-84% | nih.gov |

Reduction Methodologies for Nitro Group Precursors

The conversion of the nitro group in ethyl 3-(3-nitrophenyl)acrylate to the corresponding amine is a critical step in the synthesis of this compound. This reduction can be accomplished through various methods, with catalytic hydrogenation and chemical reduction being the most common.

Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. Palladium on carbon (Pd/C) is a frequently employed catalyst for the hydrogenation of nitroaromatics due to its high efficiency and selectivity semanticscholar.org. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

| Catalyst | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Substituted Nitroaromatics | High efficiency and commonly used for nitro group reduction. | semanticscholar.org |

| Sulfided Platinum | Nitroarenes with Halides | Chemoselective for nitro group in the presence of activated heteroaryl halides. | nih.gov |

Chemical reduction offers an alternative to catalytic hydrogenation and is particularly useful in laboratories where high-pressure hydrogenation equipment is not available. A classic and effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride (stannous chloride), often as the dihydrate (SnCl₂·2H₂O), in an acidic medium or in a solvent like ethanol semanticscholar.org.

The reaction with tin(II) chloride in ethanol is a well-established procedure for the synthesis of anilines from their corresponding nitro compounds. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, followed by protonation. This method is known for its good yields and tolerance of various functional groups. A detailed procedure for the reduction of a substituted nitrobenzene using tin(II) chloride dihydrate in a mixture of ethanol and concentrated hydrochloric acid has been described, resulting in a high yield of the corresponding aniline semanticscholar.org. This procedure can be directly applied to the reduction of ethyl 3-(3-nitrophenyl)acrylate.

The selectivity and yield of the nitro group reduction are highly dependent on the chosen method and the specific reaction conditions. In catalytic hydrogenation , factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure play a crucial role. For example, using a more active catalyst or harsher conditions might lead to the reduction of other functional groups, such as the ester or the double bond in the acrylate moiety. Therefore, careful optimization of these parameters is necessary to achieve the desired chemoselectivity nih.gov.

In chemical reductions with reagents like tin(II) chloride, the stoichiometry of the reducing agent and the reaction temperature are important parameters. An excess of the reducing agent is often used to ensure complete conversion of the nitro group. The acidity of the medium can also influence the reaction rate and the work-up procedure. For instance, conducting the tin(II) chloride reduction under acidic conditions can lead to the formation of the aniline hydrochloride salt, which may precipitate from the reaction mixture, facilitating its isolation semanticscholar.org. The choice of solvent can also affect the reaction; ethanol is a common choice due to its ability to dissolve both the nitro compound and the tin salt.

Esterification and Transesterification Routes to Ethyl Acrylate Moiety

An alternative synthetic approach involves the formation of the ethyl ester from the corresponding carboxylic acid, 3-(3-aminophenyl)acrylic acid.

The most common method for the direct esterification of a carboxylic acid with an alcohol is the Fischer-Speier esterification , or simply Fischer esterification masterorganicchemistry.comorganic-chemistry.org. This reaction involves heating the carboxylic acid (3-(3-aminophenyl)acrylic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) masterorganicchemistry.comchemistrysteps.com.

The Fischer esterification is an equilibrium-controlled process organic-chemistry.orgchemistrysteps.com. To drive the equilibrium towards the formation of the ester, it is common practice to use a large excess of the alcohol, which also serves as the solvent masterorganicchemistry.comchemistrysteps.com. Another strategy to favor product formation is the removal of water, a byproduct of the reaction, as it is formed chemistrysteps.com. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester masterorganicchemistry.comorganic-chemistry.org.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Key Strategy | Reference |

|---|---|---|---|---|---|

| R-COOH | Ethanol (excess) | H₂SO₄ or p-TsOH | Reflux | Use of excess alcohol to shift equilibrium. | masterorganicchemistry.comchemistrysteps.com |

Transesterification Processes

Transesterification is a common and effective method for converting one ester into another by reaction with an alcohol. In the context of this compound, this process would typically involve the reaction of a different alkyl acrylate, such as Mthis compound, with ethanol in the presence of a catalyst. The equilibrium of the reaction is driven forward by removing the more volatile alcohol byproduct, in this case, methanol.

While specific literature detailing the transesterification for this compound is not prevalent, the principles are well-established for similar (meth)acrylate esters. For instance, the transesterification of methyl methacrylate with heavier alcohols is effectively catalyzed by lithium compounds, such as lithium hydroxide (B78521), lithia, or lithium carbonate google.com. The process often includes a polymerization inhibitor to prevent unwanted side reactions and may use an azeotrope-forming solvent to facilitate the removal of methanol google.com. The reaction mechanism for the transesterification of acrylate esters can be studied to understand kinetics and optimize conditions rsc.org.

Table 1: Potential Reactants and Catalysts for Transesterification

| Starting Ester | Alcohol | Catalyst (Example) | Product |

| Mthis compound | Ethanol | Lithium Hydroxide google.com | This compound |

| Propyl 3-(3-aminophenyl)acrylate | Ethanol | Acid or Base Catalyst | This compound |

This table illustrates hypothetical examples based on general transesterification principles.

Stereoselective Synthesis of (E)-Ethyl 3-(3-aminophenyl)acrylate

The geometry of the alkene group in 3-substituted acrylates is critical, leading to (E) and (Z) isomers. The (E)-isomer is often the thermodynamically more stable and desired product. Stereoselective synthesis aims to produce a single isomer preferentially.

Controlling the E/Z isomerism is a fundamental challenge in the synthesis of substituted acrylates. The choice of synthetic route and reaction conditions can profoundly influence the isomeric ratio of the final product. It has been demonstrated in related molecular systems that different synthetic pathways can be designed to selectively yield either the E or Z isomer with high purity tsijournals.com. For example, in the synthesis of certain oxime derivatives, two different methods resulted in E and Z isomers in 96% and 94% yields, respectively tsijournals.com.

A key strategy for controlling olefin geometry in compounds analogous to this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (like an acetate) with an aldehyde or ketone. The stereochemical outcome of this reaction can be highly dependent on the structure of the reactants. Research on the synthesis of related 3-aryl-2-(benzothiazol-2'-ylthio) acrylonitriles showed that the choice of the aromatic aldehyde was critical in determining the E/Z ratio nih.gov.

Table 2: Influence of Aldehyde on Isomer Formation in Knoevenagel Condensation

| Aldehyde Reactant | Resulting Isomer(s) | Reference |

| Furan-2-carbaldehyde | E-isomer exclusively | nih.gov |

| Thiophene-2-carbaldehyde | E-isomer exclusively | nih.gov |

| Benzaldehyde | E/Z mixture (preferentially E) | nih.gov |

| para-Substituted Benzaldehydes | E/Z mixture (preferentially E) | nih.gov |

This data is derived from the synthesis of acrylonitrile analogues and illustrates the principle of reactant control over stereochemistry.

The design of catalysts and reagents is paramount for achieving high stereocontrol. In the absence of a specific catalyst, the inherent reactivity and steric properties of the reagents themselves often dictate the stereochemical outcome.

In the Knoevenagel condensation, the structure of the aldehyde is a primary factor for stereocontrol nih.gov. Aldehydes with certain heterocyclic rings, like furan or thiophene, can lead exclusively to the (E)-isomer, while benzaldehyde and its derivatives tend to produce mixtures, albeit with a preference for the (E)-form nih.gov. This suggests that the electronic and steric properties of the aldehyde play a crucial role in the transition state of the condensation reaction, favoring the formation of the trans-isomer.

Furthermore, the stability of the isomers can be influenced by factors such as intramolecular hydrogen bonding and the electronic nature of substituents, which can make the conversion from one isomer to the other more or less favorable mdpi.com. While often studied in the context of photoisomerization, these stability principles also apply to thermal, catalyzed, or non-catalyzed synthetic conditions mdpi.com. Designing a synthetic protocol that favors the formation of the most stable isomer is a common strategy for achieving high stereoselectivity.

Advanced Chemical Reactivity and Transformation of Ethyl 3 3 Aminophenyl Acrylate

Reactivity of the Aromatic Amino Group

The presence of the primary aromatic amine (-NH2) group on the phenyl ring is a focal point for a wide array of chemical transformations. This functionality imparts nucleophilic character to the molecule and provides a handle for extensive functionalization.

The amino group of Ethyl 3-(3-aminophenyl)acrylate possesses lone pair electrons, making it a potent nucleophile. This allows it to participate in nucleophilic substitution reactions. For instance, in aminolysis reactions, the amino group can attack electrophilic centers. Studies on analogous systems, such as the reaction of aryl N-phenylthiocarbamates with benzylamines, demonstrate that the aminolysis process can proceed through either a stepwise or a concerted mechanism, depending on the substrate. nih.gov The rate of these reactions is significantly influenced by the nature of the leaving group and the solvent used. nih.gov While direct studies on this compound's role as the nucleophile in substitution reactions are specific to the reaction conditions, its reactivity is expected to be characteristic of a primary arylamine.

The primary amino group is readily functionalized through various reactions, allowing for the introduction of diverse chemical moieties.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines. For example, reaction with alkyl halides can introduce alkyl chains. The formation of compounds like Ethyl 3-(N,N-dimethylamino)acrylate showcases the transformation of a primary amine to a tertiary amine, significantly altering the compound's electronic properties and reactivity. sigmaaldrich.com

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a common strategy to protect the amino group or to build more complex molecular architectures.

Sulfamoylation: The amine can react with sulfamoyl chlorides to yield sulfamides, a functional group present in many biologically active compounds.

A significant transformation of the parent amine involves a two-step process starting with diazotization followed by a reaction that introduces a sulfonyl chloride group. More directly, related aromatic amines can undergo chlorosulfonation. This functional group is highly valuable as it can subsequently react with various nucleophiles. For instance, the derivative Ethyl 3-(3-chlorosulfonylphenyl)acrylate can be synthesized, which serves as a precursor for a range of sulfonamides by reacting with primary or secondary amines. nih.gov

Table 1: Properties of Ethyl 3-(3-chlorosulfonylphenyl)acrylate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | nih.gov |

| Molecular Formula | C11H11ClO4S | nih.gov |

| Molecular Weight | 274.72 g/mol | nih.gov |

| Appearance | Not specified |

| CAS Number | 1159834-58-8 | nih.gov |

This sulfonamide coupling reaction is a cornerstone of medicinal chemistry, providing access to a large library of compounds from a single intermediate.

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), provide deep insights. For the related compound (E)-methyl 3-(2-aminophenyl)acrylate, its cyclization reaction with phenylisothiocyanate has been investigated. nih.gov The study revealed a multi-step process involving nucleophilic addition, proton transfers, and intramolecular cyclization. nih.gov It was found that the substrate and solvent (water) can act as catalysts, proton shuttles, and stabilizers, highlighting the complex role of the reaction environment. nih.gov Although this study was on the 2-amino isomer, similar mechanistic principles involving the participation of the amino group and solvent assistance would apply to the transformations of this compound.

The amino group can participate in redox reactions. One-electron oxidation of similar amine-containing compounds can lead to the formation of radical cations. mdpi.com The fate of these reactive intermediates depends on the molecular structure and the presence of other functional groups. mdpi.com Conversely, the amino group itself is often synthesized via the reduction of a nitro group. A synthetic route to the related saturated compound, ethyl 3-(3-aminophenyl)propanoate, involves the reduction of an intermediate 3-(3-nitrophenyl)propanoic acid using stannous chloride. nih.gov This highlights a common pathway where the nitro-analogue of this compound could be reduced to form the target compound.

One of the most powerful transformations of primary aromatic amines is diazotization. researchgate.net Treating this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) under acidic conditions) converts the amino group into a diazonium salt. These salts are highly versatile intermediates, though often unstable. nih.gov

Aryl diazonium salts are excellent substrates for a variety of coupling reactions: researchgate.net

Sandmeyer Reaction: This classic reaction allows for the replacement of the diazonium group with halides (Cl, Br) or cyanide (CN) using copper(I) salts. researchgate.net

Balz-Schiemann Reaction: This reaction is used to introduce fluorine (F) by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. researchgate.net

Suzuki Coupling: Aryl diazonium salts can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, to form new carbon-carbon bonds. nih.govmdpi.com This allows for the synthesis of biaryl structures. For example, coupling the diazonium salt of this compound with a phenylboronic acid derivative would yield a biphenylacrylate. mdpi.com

Heck Coupling: The Mizoroki-Heck reaction provides another avenue for C-C bond formation, typically by coupling the aryl diazonium salt with an alkene in the presence of a palladium catalyst. researchgate.net

The ability to convert the amino group into a diazonium species opens up a vast synthetic landscape, enabling the introduction of a wide range of substituents onto the aromatic ring that would be difficult to achieve otherwise. researchgate.netnih.gov

Table 2: Summary of Key Reactions of the Amino Group

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Modifies basicity and nucleophilicity |

| Acylation | Acyl Halides, Anhydrides | Amide | Protection or scaffold extension |

| Chlorosulfonation | Sulfuric/Chlorosulfonic Acid | Sulfonyl Chloride | Intermediate for sulfonamides |

| Diazotization | NaNO2, Acid | Diazonium Salt | Versatile intermediate for coupling |

| Suzuki Coupling | Ar-B(OH)2, Pd catalyst | Biaryl | C-C bond formation |

Amine Functionalization (e.g., Alkylation, Acylation, Sulfamoylation)

Reactivity of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester functional group in this compound is a hub of chemical reactivity, primarily due to the electronic conjugation between the carbon-carbon double bond and the carbonyl group of the ester. This arrangement renders the β-carbon electrophilic and susceptible to attack by a wide array of nucleophiles. This inherent reactivity allows for a variety of chemical transformations, most notably conjugate additions and cycloaddition reactions.

Conjugate Addition Reactions (Michael Additions)

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a principal reaction pathway for α,β-unsaturated esters like this compound. researchgate.net This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the activated alkene (the Michael acceptor). researchgate.net

The aza-Michael addition is a highly significant and widely utilized reaction in organic synthesis, involving the conjugate addition of nitrogen-based nucleophiles to electron-deficient alkenes. researchgate.netresearchgate.net Both aromatic and aliphatic amines can serve as effective nucleophiles, leading to the formation of β-amino esters. thieme-connect.comorganic-chemistry.org This reaction can be promoted under various conditions, including solvent-free protocols on silica (B1680970) surfaces or through catalysis with agents like lithium perchlorate, copper complexes, and silicon tetrachloride. thieme-connect.comorganic-chemistry.orgacs.org Microwave irradiation has also been shown to significantly accelerate these additions, leading to shorter reaction times and higher yields. nih.gov

The reaction of primary amines with acrylates can sometimes lead to double addition products, where a second acrylate (B77674) molecule adds to the newly formed secondary amine. nih.gov However, reaction conditions can be tuned to favor the formation of the mono-adduct. mdpi.com

Below is a table summarizing representative aza-Michael additions to acrylate esters, illustrating the versatility of this reaction with different amines and catalysts.

Table 1: Examples of Aza-Michael Addition to Acrylate Esters

| Amine Nucleophile | Acrylate Acceptor | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Methyl acrylate | Methanol, Microwave (115 °C, 3h) | Methyl 3-(benzylamino)propanoate | - |

| (S)-(-)-α-methylbenzylamine | Methyl acrylate | Methanol, Microwave (80 °C, 10 min) | Methyl N-α-Methylbenzylaminopropanoate | 95% nih.gov |

| Benzylamine | Methyl methacrylate | Methanol, Microwave (130 °C, 1h) | (rac)-Methyl 3-(benzylamino)-2-methylpropanoate | 97% nih.gov |

| Various Aromatic Amines | Various α,β-unsaturated olefins | CuCl/KOt-Bu | β-amino sulfone, nitrile, or carbonyl compounds | 62-99% acs.org |

| Diethylamine | Ethyl acrylate | LiClO4, room temp. | Ethyl 3-(diethylamino)propanoate | High researchgate.net |

This table presents a selection of research findings. The yields are as reported in the cited literature.

Analogous to the aza-Michael addition, the thia-Michael reaction involves the conjugate addition of a thiol (a sulfur-based nucleophile) to an electron-deficient alkene. nih.gov This reaction is a powerful tool for forming carbon-sulfur bonds and can be catalyzed by both bases (like triethylamine) and nucleophiles (like phosphines). nih.govresearchgate.netrsc.orgencyclopedia.pub The reaction mechanism typically involves the formation of a thiolate anion, which then acts as the potent nucleophile. nih.govencyclopedia.pub

The efficiency of the thia-Michael addition is influenced by several factors. The reaction is generally faster with more electron-deficient acceptors, such as acrylates, compared to acrylamides. nih.gov The choice of catalyst is also crucial; nucleophile-initiated pathways, for example with phosphine (B1218219) catalysts, often proceed more rapidly and require lower catalyst loadings than base-catalyzed ones. nih.govresearchgate.netrsc.org Environmentally friendly procedures have been developed using recyclable heterogeneous catalysts like Amberlyst® A21 under solvent-free conditions, yielding adducts in high yields. mdpi.com

Table 2: Examples of Thia-Michael Addition to Ethyl Acrylate

| Thiol Nucleophile | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| Thiophenol | Amberlyst® A21, neat, room temp., 3h | Ethyl 3-(phenylthio)propanoate | High mdpi.com |

| 1-Dodecanethiol | Amberlyst® A21, neat, room temp., 3h | Ethyl 3-(dodecylthio)propanoate | High mdpi.com |

| Benzyl mercaptan | Amberlyst® A21, neat, room temp., 3h | Ethyl 3-(benzylthio)propanoate | High mdpi.com |

| 2-Mercaptoethanol | Dimethylphenylphosphine (DMPP) | Ethyl 3-((2-hydroxyethyl)thio)propanoate | Complete conversion researchgate.netrsc.org |

This table presents a selection of research findings. The yields are as reported in the cited literature.

The term hetero-Michael addition broadly encompasses the conjugate addition of any heteroatom nucleophile (containing elements like nitrogen, sulfur, oxygen, or phosphorus) to a Michael acceptor. researchgate.netmdpi.com This class of reactions provides a versatile and atom-economical method for creating new carbon-heteroatom bonds, which are integral to the structure of many biologically active compounds and functional materials. researchgate.netrsc.orgnih.gov

These additions can be reversible under certain conditions, a property that is being explored in the development of dynamic covalent adaptable networks. nih.govmdpi.com For instance, the aza-Michael addition has been shown to be reversible at elevated temperatures, allowing for exchange reactions. nih.govmdpi.com The reactivity in hetero-Michael additions is dependent on the nucleophilicity of the donor and the electrophilicity of the acceptor. For example, the addition rate to acrylates is generally higher than to acrylamides due to the greater electron-withdrawing nature of the ester group. nih.gov This tunable reactivity allows for the synthesis of a wide array of novel adducts with tailored properties. rsc.org

When the Michael addition creates one or more new stereocenters, controlling the stereochemical outcome is of paramount importance. Asymmetric Michael additions can be achieved with high levels of stereocontrol, often by employing chiral auxiliaries, catalysts, or nucleophiles. nih.govnih.gov

For instance, the addition of chiral imines to electrophilic alkenes can produce adducts with excellent diastereocontrol. nih.gov The stereochemical outcome is often governed by the geometric approach of the reactants. A compact, "endo-like" transition state, where the electron-withdrawing group of the acceptor is oriented towards the nitrogen atom of the enamine, is often favored, influencing the final stereochemistry of the product. nih.gov The conformation of the transition state can be influenced by reaction temperature and the specific catalyst used, allowing for the selective formation of either enantiomer of the product. rsc.org In reactions involving cyclic substrates, the attack on one face of the enolate can be preferred, leading to the formation of one stereoisomer as the major product. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond of the α,β-unsaturated ester moiety in this compound can also participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring, and it is widely used in organic synthesis for the construction of complex cyclic systems. researchgate.netmdpi.comresearchgate.net

Acrylates are common dienophiles in these reactions. The presence of the electron-withdrawing ester group activates the double bond for reaction with an electron-rich conjugated diene. rsc.org The stereoselectivity of the Diels-Alder reaction, particularly the endo/exo selectivity, can be influenced by the use of Lewis acid catalysts (like BF3), the solvent, and the structure of the dienophile itself. mdpi.comnih.govresearchgate.net Computational studies have been instrumental in understanding and predicting the stereochemical outcomes of these reactions. researchgate.netnih.govnih.gov For example, in the reaction of ethyl-S-lactyl acrylate with cyclopentadiene, the endo selectivity is attributed to favorable orbital interactions between the diene and the carbonyl oxygen of the acrylate in the transition state. nih.gov

Beyond the classic Diels-Alder reaction, the acrylate moiety can participate in other types of cycloadditions, such as [3+2] cycloadditions with nitrile oxides to form isoxazolines.

Reduction of the Ester Group to Alcohol Functionality

The ester functionality of this compound can be selectively reduced to a primary alcohol, yielding (E)-3-(3-aminophenyl)prop-2-en-1-ol. This transformation is typically achieved using powerful reducing agents that can attack the carbonyl group of the ester without affecting the carbon-carbon double bond or the aromatic ring.

Lithium aluminum hydride (LiAlH₄) is a common reagent for this type of reduction. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the highly reactive LiAlH₄ from reacting with moisture. The process involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of an ethoxide ion and a subsequent reduction to form the alcohol. Careful control of the reaction conditions, including low temperatures, is crucial to prevent over-reduction or side reactions.

Table 1: Reduction of this compound to (E)-3-(3-aminophenyl)prop-2-en-1-ol

| Reactant | Reagent | Solvent | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | (E)-3-(3-aminophenyl)prop-2-en-1-ol |

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(3-aminophenyl)acrylic acid. This reaction can be catalyzed by either an acid or a base. youtube.com

In base-catalyzed hydrolysis, also known as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). youtube.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Acid-catalyzed hydrolysis involves heating the ester with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of water. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com This process is reversible and typically requires an excess of water to drive the equilibrium towards the formation of the carboxylic acid and ethanol.

Table 2: Hydrolysis of this compound

| Reactant | Catalyst/Reagent | Product |

| This compound | NaOH or KOH (aqueous), then H₃O⁺ | 3-(3-aminophenyl)acrylic acid |

| This compound | H₂SO₄ or HCl (aqueous), heat | 3-(3-aminophenyl)acrylic acid |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic ring of this compound can be functionalized using these methods, although the amino group may require protection to prevent interference with the catalyst.

Suzuki-Miyaura Coupling on Substituted Aryl Rings

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.net To utilize this compound in a Suzuki-Miyaura coupling, the amino group is often first converted into a halide or triflate. This can be achieved through a Sandmeyer reaction, where the amine is diazotized with a nitrite source under acidic conditions and then treated with a halide salt (e.g., CuCl, CuBr) or by converting it to a triflate.

Alternatively, the amino group can be protected (e.g., as an acetamide) before introducing a halogen at another position on the aryl ring. The resulting aryl halide can then be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Product |

| Ethyl 3-(3-bromo-5-aminophenyl)acrylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethyl 3-(3-amino-5-phenylphenyl)acrylate |

| Ethyl 3-(3-iodo-5-aminophenyl)acrylate | Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | Ethyl 3-(3-amino-5-vinylphenyl)acrylate |

Sonogashira and Stille Coupling Applications

The Sonogashira and Stille reactions are other important palladium-catalyzed cross-coupling methods. The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgresearchgate.net The Stille reaction couples an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org

Similar to the Suzuki-Miyaura coupling, application of these reactions to this compound typically requires prior conversion of the amino group to a suitable leaving group like a halide or triflate. For the Sonogashira reaction, the resulting aryl halide can be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org For the Stille reaction, the aryl halide is reacted with an organostannane reagent in the presence of a palladium catalyst. wikipedia.orglibretexts.org These reactions provide efficient routes to introduce alkynyl and various organic groups onto the aromatic ring.

Table 4: Representative Sonogashira and Stille Couplings

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product |

| Sonogashira | Ethyl 3-(3-iodophenyl)acrylate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Ethyl 3-(3-(phenylethynyl)phenyl)acrylate |

| Stille | Ethyl 3-(3-bromophenyl)acrylate | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Ethyl 3-(3-vinylphenyl)acrylate |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govntnu.edu.tw this compound is a suitable substrate for various MCRs due to its combination of a nucleophilic amino group, an electrophilic double bond, and an ester functionality.

For instance, the amino group can act as a nucleophile in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis. In a Biginelli-type reaction, this compound could potentially react with an aldehyde and a β-ketoester or urea (B33335) derivative to form complex heterocyclic structures. The acrylate moiety can also participate as a Michael acceptor. researchgate.net Furthermore, the Passerini and Ugi reactions, which are isocyanide-based MCRs, could potentially utilize derivatives of this compound to generate peptide-like structures or other highly functionalized molecules. rsc.orgrsc.org The specific pathways and products of these MCRs would depend on the other reactants and the reaction conditions employed. A study has investigated the cyclization reaction of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate, highlighting the catalytic role of the substrate itself. nih.gov

Table 5: Potential Multi-Component Reactions

| Reaction Type | Reactants | Potential Product Class |

| Biginelli-like | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinone derivatives |

| Hantzsch-like | This compound, Aldehyde, β-Ketoester | Dihydropyridine derivatives |

| Michael Addition-based MCR | This compound, Nucleophile, Electrophile | Highly functionalized acyclic or cyclic compounds |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Ethyl 3-(3-aminophenyl)acrylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinylic protons of the acrylate (B77674) group, and the protons of the ethyl ester moiety.

The trans-configuration of the alkene protons is confirmed by a large coupling constant (J), typically around 16 Hz. The substitution pattern on the phenyl ring is determined by the multiplicity and coupling constants of the aromatic protons. In the case of the 3-amino substitution, the spectrum would display a characteristic pattern for a 1,3-disubstituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the amino (-NH₂) and acrylate substituents.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl (-CH₃) | ~1.3 | Triplet (t) | ~7.1 | 3H |

| Ethyl (-CH₂) | ~4.2 | Quartet (q) | ~7.1 | 2H |

| Amino (-NH₂) | ~3.8 | Broad Singlet (br s) | - | 2H |

| Vinylic (=CH-CO) | ~6.3 | Doublet (d) | ~16.0 | 1H |

| Aromatic (C2-H) | ~6.8 | Singlet (s) or Doublet of Doublets (dd) | - | 1H |

| Aromatic (C4-H) | ~6.7 | Doublet of Doublets (dd) | ~7.8, 1.5 | 1H |

| Aromatic (C6-H) | ~6.9 | Doublet of Doublets (dd) | ~7.8, 1.5 | 1H |

| Aromatic (C5-H) | ~7.1 | Triplet (t) | ~7.8 | 1H |

| Vinylic (Ar-CH=) | ~7.5 | Doublet (d) | ~16.0 | 1H |

Note: Predicted values are based on established chemical shift ranges and data from analogous compounds. Actual experimental values may vary based on solvent and concentration. nih.gov

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment.

The spectrum is expected to show eleven distinct signals, corresponding to the two carbons of the ethyl group, the two vinylic carbons, the carbonyl carbon, and the six carbons of the aromatic ring. The carbonyl carbon is characteristically found at the downfield end of the spectrum (160-180 ppm). sdsu.edu

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-C H₃) | ~14.5 |

| Ethyl (-C H₂) | ~60.5 |

| Vinylic (=C H-CO) | ~118.0 |

| Aromatic (C2) | ~115.0 |

| Aromatic (C4) | ~117.5 |

| Aromatic (C6) | ~119.0 |

| Aromatic (C5) | ~130.0 |

| Aromatic (C1) | ~135.0 |

| Vinylic (Ar-C H=) | ~144.0 |

| Aromatic (C3) | ~147.0 |

| Carbonyl (-C =O) | ~167.0 |

Note: Predicted values are based on established chemical shift correlation charts and computational models. Actual experimental values can differ. bris.ac.uk

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the ethyl -CH₂ and -CH₃ protons, and between the two vinylic protons. It would also reveal the coupling network among the protons on the aromatic ring, helping to confirm their relative positions.

Table of Expected COSY Correlations:

| Correlating Protons |

|---|

| Ethyl (-CH₂) / Ethyl (-CH₃) |

| Vinylic (Ar-CH=) / Vinylic (=CH-CO) |

| Aromatic (C5-H) / Aromatic (C4-H) |

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Table of Expected HSQC Correlations:

| Proton (¹H) | Correlating Carbon (¹³C) |

|---|---|

| Ethyl (-CH₃) | Ethyl (-C H₃) |

| Ethyl (-CH₂) | Ethyl (-C H₂) |

| Vinylic (=CH-CO) | Vinylic (=C H-CO) |

| Vinylic (Ar-CH=) | Vinylic (Ar-C H=) |

| Aromatic (C2-H) | Aromatic (C2) |

| Aromatic (C4-H) | Aromatic (C4) |

| Aromatic (C5-H) | Aromatic (C5) |

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com It is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, a correlation from the vinylic proton (Ar-CH=) to the carbonyl carbon would confirm the acrylate structure.

Table of Key Expected HMBC Correlations:

| Proton (¹H) | Correlating Carbon (¹³C) |

|---|---|

| Vinylic (Ar-CH=) | Aromatic (C2), Aromatic (C6), Carbonyl (-C=O) |

| Vinylic (=CH-CO) | Aromatic (C1), Carbonyl (-C=O) |

| Ethyl (-CH₂) | Ethyl (-CH₃), Carbonyl (-C=O) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other formulas that might have the same nominal mass. vanderbilt.edu For this compound (C₁₁H₁₃NO₂), HRMS would be used to confirm its elemental composition.

Expected HRMS Result: The calculated exact mass for the protonated molecule [M+H]⁺, C₁₁H₁₄NO₂⁺, is 192.1019. An experimental HRMS measurement yielding a value extremely close to this would confirm the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and moderately sized molecules like this compound. parchem.com In ESI-MS, the sample in solution is sprayed into the mass spectrometer, generating gaseous ions with minimal fragmentation. Due to the presence of the basic amino group, the compound is readily protonated in the positive ion mode.

Expected ESI-MS Result: The primary ion observed in the positive mode ESI mass spectrum would be the protonated molecule, [M+H]⁺. Given the molecular weight of 191.23, this would result in a prominent peak at an m/z value of approximately 192.2.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule. For this compound, the key functional groups are the amino group (-NH₂), the ester group (-COOCH₂CH₃), and the alkene group (-CH=CH-).

The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to the vibrational modes of its functional groups. While a specific spectrum for the 3-amino isomer is not available, data from the isomeric Ethyl p-aminocinnamate and related compounds allow for a detailed prediction. nist.govnih.gov

Amino (-NH₂) Group:

N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

N-H Bending (Scissoring): A medium to strong absorption is predicted around 1600-1650 cm⁻¹, which may overlap with the C=C stretching vibration.

Ester (-COOCH₂CH₃) Group:

C=O Stretching: A strong, sharp absorption band is expected in the range of 1700-1730 cm⁻¹. The conjugation with the C=C double bond is expected to lower this frequency compared to a non-conjugated ester. chemicalforums.com

C-O Stretching: Two distinct C-O stretching bands are anticipated. The C-O stretch between the carbonyl carbon and the ester oxygen will appear in the 1250-1300 cm⁻¹ region, while the C-O stretch of the O-CH₂ bond will be in the 1000-1100 cm⁻¹ range.

Alkene (-CH=CH-) Group:

C=C Stretching: A band of variable intensity is expected around 1620-1640 cm⁻¹. Its intensity is enhanced in the Raman spectrum.

=C-H Bending (Out-of-Plane): For the trans isomer, a strong absorption is expected around 960-980 cm⁻¹.

Table 2: Predicted Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| Amino (-NH₂) | N-H Bending | 1600 - 1650 |

| Ester (-COOC₂H₅) | C=O Stretching | 1700 - 1730 |

| Ester (-COOC₂H₅) | C-O Stretching | 1250 - 1300 and 1000 - 1100 |

| Alkene (-CH=CH-) | C=C Stretching | 1620 - 1640 |

| Alkene (-CH=CH-) | =C-H Bending (trans) | 960 - 980 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

The vibrational spectra can also provide insights into the conformational isomers of this compound. The molecule can exist in different conformations due to rotation around the C-C and C-O single bonds. The relative intensities and positions of certain vibrational bands, particularly those of the ester group and the vinyl group, can be sensitive to the molecular conformation. For instance, the C=O stretching frequency can shift depending on the s-cis or s-trans conformation relative to the C=C bond, although the trans configuration across the double bond is generally more stable. Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies for different conformers and compare them with experimental spectra to determine the most stable conformation in the gas phase or in different solvents. uh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

The chromophore in this compound is the entire conjugated system, which includes the phenyl ring, the amino group, the alkene double bond, and the carbonyl group of the ester. This extended conjugation results in absorption of UV radiation, leading to π → π* electronic transitions. The presence of the amino group, an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted ethyl cinnamate (B1238496). The position of the amino group at the meta position will influence the extent of this shift.

The conjugation in this compound significantly impacts its UV-Vis spectrum. The extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of longer wavelength light compared to its non-conjugated counterparts. For comparison, the hydrogenation of the C=C double bond in ethyl cinnamate to form ethyl 3-phenylpropanoate results in the disappearance of the strong UV absorption associated with the conjugated system. chegg.com The trans-isomer of a conjugated system like this typically absorbs at a longer wavelength and with a higher molar absorptivity than the corresponding cis-isomer due to better planarity and more effective conjugation.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the molecular structure and electronic characteristics of Ethyl 3-(3-aminophenyl)acrylate.

Table 1: Representative Predicted Geometrical Parameters for Phenyl Acrylate (B77674) Structures using DFT (Note: This table is illustrative and based on typical values for similar structures, not a direct calculation for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=C | 1.34 | - |

| C-C (phenyl) | 1.39 | - |

| C-O | 1.36 | - |

| C=O | 1.21 | - |

| C-N | 1.40 | - |

| C-C-O | - | 125 |

| O=C-O | - | 123 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the band gap, which is an indicator of the molecule's stability. A large band gap implies high stability and low reactivity, whereas a small band gap suggests higher reactivity. acs.org For conjugated systems like this compound, the HOMO is typically localized on the electron-rich aminophenyl group, and the LUMO is distributed over the acrylate moiety. The band gap energy can be tailored by introducing different substituent groups, a strategy often used in designing materials for organic photovoltaics. polyacs.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Band Gap (Note: These values are representative for aminophenyl acrylate-type compounds and not specific to this compound.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.9 |

| Band Gap (LUMO-HOMO) | 3.9 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is useful for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making these sites attractive to electrophiles. The aromatic ring and the ethyl group would exhibit a more neutral potential.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes and designing new synthetic pathways.

Transition state analysis is a computational method used to study the energy profile of a chemical reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which determines the reaction rate. While specific transition state analyses for reactions of this compound are not widely published, studies on similar molecules, such as the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate, provide valuable insights. Such studies often reveal the role of catalysts or solvent molecules in stabilizing the transition state and lowering the activation barrier. For transformations involving this compound, such as polymerization or cyclization reactions, transition state analysis could be used to predict the most favorable reaction pathways and to understand the stereochemical outcomes.

Kinetic and Thermodynamic Considerations of Reaction Pathways

Specific kinetic and thermodynamic parameters for the reaction pathways involving this compound have not been reported in the reviewed scientific literature. Generally, acrylates are versatile monomers and reaction intermediates, known to participate in a variety of reactions, most notably free-radical polymerization and Michael additions.

The reactivity of the acrylate moiety is dictated by the electrophilic nature of the β-carbon, making it susceptible to nucleophilic attack. The presence of the aminophenyl group can influence the reaction kinetics and thermodynamics. The amino group, being an electron-donating group, can modulate the electron density across the conjugated system, potentially affecting the rates of polymerization and addition reactions.

Kinetic studies of similar acrylate systems often utilize techniques like real-time FTIR to monitor the disappearance of the acrylate double bond, allowing for the determination of reaction rates and conversion percentages. researchgate.net For instance, studies on the polymerization of other acrylates have quantified activation energies and Arrhenius parameters through computational methods like Born-Oppenheimer molecular dynamics. These studies provide a framework for how the kinetic parameters for this compound could be determined.

Thermodynamic considerations would involve calculating the enthalpy and entropy changes for potential reactions. For example, the polymerization of acrylates is typically an exothermic process. The stability of the resulting polymer or addition product would be a key thermodynamic driver of the reaction.

Hypothetical Kinetic and Thermodynamic Data for a Michael Addition Reaction

The following table is a hypothetical representation of the type of data that would be generated from a computational study on a Michael addition reaction involving this compound.

| Parameter | Hypothetical Value | Significance |

| Activation Energy (Ea) | 45 - 65 kJ/mol | The energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction. |

| Enthalpy of Reaction (ΔH) | -80 to -100 kJ/mol | Indicates the exothermic nature of the reaction, suggesting the products are energetically more stable. |

| Gibbs Free Energy (ΔG) | Negative | A negative value would indicate that the reaction is spontaneous under the given conditions. |

| Rate Constant (k) | Varies with temperature | Quantifies the rate of the reaction. |

Conformational Analysis and Isomerism

Energy Profiles of E and Z Isomers

While specific experimental or computational energy profiles for the E and Z isomers of this compound are not available, the principles of stereoisomerism in acrylates are well-understood. The "E" (entgegen) and "Z" (zusammen) isomers refer to the arrangement of substituents around the carbon-carbon double bond. For this compound, the E isomer, where the aminophenyl group and the ester group are on opposite sides of the double bond, is expected to be the thermodynamically more stable form due to reduced steric hindrance. The (E)-isomer is the commercially available form. bldpharm.com

The energy barrier for the isomerization between the E and Z forms is a critical parameter. Studies on structurally similar compounds, such as ethyl-3-amino-2-benzoyl-2-butenoate, have shown that this barrier can be measured using techniques like nuclear magnetic resonance (NMR) spectroscopy. For a related compound, a free energy of activation for isomerization was estimated to be around 56 ± 8 kJ/mol. chemrxiv.org This value is influenced by the degree of delocalization and the stabilization of the transition state. A similar range could be anticipated for this compound.

Hypothetical Energy Profile for E/Z Isomerization

This table provides a hypothetical energy profile for the isomerization of this compound, illustrating the expected relative stabilities.

| Isomer/State | Relative Energy (kJ/mol) | Expected Stability |

| E-Isomer | 0 | The most stable ground state due to lower steric hindrance. |

| Z-Isomer | 10 - 20 | Less stable than the E-isomer due to steric clash between the phenyl ring and the ester group. |

| Transition State | 50 - 70 | The energy maximum along the isomerization pathway, representing the barrier to rotation. |

Intramolecular Interactions and Stability

The conformational preferences and stability of this compound are likely influenced by intramolecular interactions, particularly hydrogen bonding. The presence of an amino group (-NH2) and a carbonyl group (C=O) in the molecule creates the potential for the formation of an intramolecular hydrogen bond between an amine hydrogen and the carbonyl oxygen.

Such intramolecular hydrogen bonds can significantly stabilize specific conformations, leading to a more planar and rigid molecular structure. mdpi.com This has been observed in various molecules containing both amine and carbonyl functionalities. The formation of a six- or seven-membered ring through hydrogen bonding is a common stabilizing motif. In the case of this compound, a hydrogen bond between the ortho amine proton and the carbonyl oxygen could lock the conformation of the molecule.

The strength of this interaction would depend on the geometry and the electronic environment. Computational methods like Density Functional Theory (DFT) are often used to investigate and quantify the energy of such hydrogen bonds. nih.gov These interactions can influence not only the molecule's shape but also its chemical reactivity and physical properties.

Molecular Dynamics Simulations (MDS) for Stability and Interactions

Specific molecular dynamics simulations for this compound have not been published. However, MDS is a powerful computational tool that could provide significant insights into the dynamic behavior of this molecule in various environments. researchgate.netresearchgate.net

An MDS study would typically involve placing the molecule in a simulation box with a chosen solvent (e.g., water or an organic solvent) and calculating the forces between atoms over time. This would allow for the observation of:

Conformational Dynamics: How the molecule flexes and changes its shape over time, and the relative populations of different conformers.

Solvent Interactions: The formation and dynamics of intermolecular hydrogen bonds between the amino and ester groups of the molecule and the surrounding solvent molecules.

Stability of Intramolecular Bonds: The persistence and strength of the potential intramolecular hydrogen bond over time at different temperatures.

Aggregation Behavior: If multiple molecules are simulated, the tendency for them to aggregate and the nature of the intermolecular forces driving this process can be studied.

For example, MDS studies on other acrylate polymers have been used to understand the stiffness of the polymer backbone and the spatial arrangement of side groups. elsevierpure.com

Hypothetical Outputs from a Molecular Dynamics Simulation

The following table summarizes the kind of data that could be obtained from an MDS study of this compound in an aqueous solution.

| Parameter | Hypothetical Finding | Significance |

| RMSD of Backbone Atoms | Low fluctuation (e.g., < 2 Å) | Indicates that the molecule maintains a relatively stable conformation, possibly due to intramolecular hydrogen bonding. |

| Radial Distribution Function g(r) | A sharp peak between the amine hydrogen and carbonyl oxygen at ~2 Å. Peaks for water oxygen around the amine and ester groups. | Provides evidence for the presence and distance of intramolecular hydrogen bonds and shows how solvent molecules are structured around the solute. |

| Hydrogen Bond Lifetime | Intramolecular H-bond lifetime in the picosecond to nanosecond range. Intermolecular H-bonds with water would have shorter lifetimes (picoseconds). | Quantifies the stability of the hydrogen bonds. A longer lifetime for the intramolecular H-bond would confirm its role in stabilizing the molecular structure. |

Applications in Materials Science and Organic Synthesis

Monomer for Polymerization and Polymer Modification

The presence of the acrylate (B77674) group enables Ethyl 3-(3-aminophenyl)acrylate to readily participate in various polymerization reactions. The pendant aminophenyl group remains available for subsequent chemical modifications or imparts specific properties such as basicity, hydrogen bonding capability, and potential for cross-linking or dye incorporation.

Radical polymerization is a primary method for polymerizing acrylate monomers. This compound can undergo homopolymerization or copolymerization through this mechanism. The general process involves the initiation of a radical species, which then propagates by adding to the double bond of the acrylate monomer.

Free radical photopolymerization, initiated by UV light, is a rapid and solvent-free method for curing acrylate-based formulations. The kinetics of this process are complex and influenced by several factors. Upon irradiation, a photoinitiator generates free radicals that initiate polymerization. imaging.org The rate of polymerization is influenced by the reactivity of the monomer, the concentration of radicals, light intensity, and the increasing viscosity of the medium as the polymer network forms. imaging.org

The polymerization of multifunctional acrylates often exhibits two key kinetic phenomena:

Autoacceleration: An increase in the polymerization rate due to the decreased mobility of growing polymer radicals, which reduces the rate of termination reactions. imaging.org